REACTION_CXSMILES
|
[C:1]1(=O)[CH2:7][CH2:6]C[CH2:4][CH2:3][CH2:2]1.[CH:9](OC)([O:12][CH3:13])[O:10][CH3:11].C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:11][O:10][C:9]1([O:12][CH3:13])[CH2:4][CH2:3][CH2:2][CH2:1][CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 25-30° C. to about 1.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Then remove the methanol on rotavapour
|
Type
|
ADDITION
|
Details
|
Water was added in to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate
|
Type
|
WASH
|
Details
|
Organic layer was washed with 5% sodium bicarbonate solution
|
Type
|
CONCENTRATION
|
Details
|
Concentrate it on rotavapor yellow colored oily product
|
Type
|
CUSTOM
|
Details
|
obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |